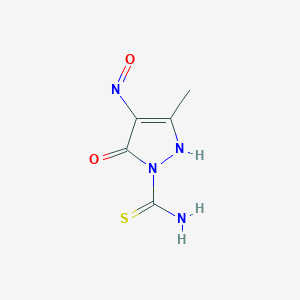![molecular formula C6H2Lu2O13 B058494 Lutetium, [mu-[ethanedioato(2-)-O,O''':O',O'']]bis[ethanedioato(2-)-O,O']di-, hydrate (9CI) CAS No. 117247-81-1](/img/structure/B58494.png)
Lutetium, [mu-[ethanedioato(2-)-O,O''':O',O'']]bis[ethanedioato(2-)-O,O']di-, hydrate (9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lutetium(3+);oxalate;hydrate, also known as Lutetium(III) oxalate hydrate, is a compound with the chemical formula Lu2(C2O4)3 · xH2O. It is a coordination compound where lutetium ions are coordinated with oxalate ions and water molecules. This compound is highly insoluble in water and converts to lutetium oxide when heated .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Lutetium(III) oxalate hydrate can be synthesized by reacting lutetium salts, such as lutetium nitrate or lutetium chloride, with oxalic acid in an aqueous solution. The reaction typically proceeds as follows: [ \text{2 Lu(NO}_3\text{)_3 + 3 H}_2\text{C}_2\text{O}_4 \rightarrow \text{Lu}_2\text{(C}_2\text{O}_4\text{)_3 + 6 HNO}_3 ] The resulting lutetium oxalate precipitate is then filtered, washed, and dried to obtain the hydrate form .
Industrial Production Methods
Industrial production of lutetium(III) oxalate hydrate follows similar synthetic routes but on a larger scale. The process involves the controlled addition of oxalic acid to a lutetium salt solution, followed by precipitation, filtration, and drying. The purity of the final product is ensured through rigorous quality control measures .
Análisis De Reacciones Químicas
Types of Reactions
Lutetium(III) oxalate hydrate undergoes several types of chemical reactions, including:
Thermal Decomposition: When heated, it decomposes to form lutetium oxide.
Hydrolysis: In the presence of water, it can hydrolyze to form lutetium hydroxide.
Common Reagents and Conditions
Oxidation: Lutetium(III) oxalate can be oxidized using strong oxidizing agents.
Reduction: It can be reduced under specific conditions using reducing agents like hydrogen gas.
Major Products Formed
Lutetium Oxide (Lu2O3): Formed upon thermal decomposition.
Lutetium Hydroxide (Lu(OH)3): Formed upon hydrolysis.
Aplicaciones Científicas De Investigación
Lutetium(III) oxalate hydrate has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other lutetium compounds.
Biology: Investigated for its potential use in biological imaging and as a contrast agent.
Medicine: Lutetium-based compounds are used in radiopharmaceuticals for cancer treatment.
Industry: Utilized in the production of specialty glasses and ceramics
Mecanismo De Acción
The mechanism of action of lutetium(III) oxalate hydrate in medical applications involves its conversion to lutetium-177, a radioactive isotope used in targeted radiotherapy. Lutetium-177 binds to specific receptors on cancer cells, delivering localized radiation to destroy the tumor cells while minimizing damage to surrounding healthy tissue .
Comparación Con Compuestos Similares
Similar Compounds
- Lutetium(III) chloride (LuCl3)
- Lutetium(III) oxide (Lu2O3)
- Lutetium(III) fluoride (LuF3)
Uniqueness
Lutetium(III) oxalate hydrate is unique due to its specific coordination with oxalate ions, which imparts distinct chemical properties such as high insolubility in water and specific thermal decomposition behavior. This makes it particularly useful in applications requiring high-purity lutetium oxide .
Propiedades
IUPAC Name |
lutetium(3+);oxalate;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H2O4.2Lu.H2O/c3*3-1(4)2(5)6;;;/h3*(H,3,4)(H,5,6);;;1H2/q;;;2*+3;/p-6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPSOLIMSGVAOTE-UHFFFAOYSA-H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O.[Lu+3].[Lu+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Lu2O13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00583828 |
Source


|
| Record name | Lutetium ethanedioate--water (2/3/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00583828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
632.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117247-81-1 |
Source


|
| Record name | Lutetium ethanedioate--water (2/3/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00583828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![5,6-Dimethyl-1H-pyrrolo[1,2-a]imidazol-2(3H)-one](/img/structure/B58431.png)




